![molecular formula C17H22N6O B6449555 6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine CAS No. 2549050-58-8](/img/structure/B6449555.png)
6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine (6-COP) is a small molecule that has recently gained attention for its potential applications in scientific research. It has a unique structure that allows it to interact with a variety of biological systems, making it a promising tool for studying a wide range of biological processes. In
Applications De Recherche Scientifique
Orexin-2 Antagonist
This compound is a potent and selective orexin-2 antagonist . It has been optimized for physicochemical and DMPK properties, leading to the discovery of compounds with tissue distribution and duration of action suitable for evaluation in the treatment of primary insomnia . These selective orexin-2 antagonists are proven to promote sleep in rats .
Treatment of Primary Insomnia
The compound has been used in the treatment of primary insomnia . The work on these selective orexin-2 antagonists ultimately led to the identification of a compound that progressed into human clinical trials for the treatment of primary insomnia .
Sigma-2 Ligand
The compound is a novel sigma-2 (σ2) ligand . It has been evaluated using in vitro σ2 and sigma-1 (σ1) assays to determine their σ1/σ2 selectivity profiles, as well as a series of in vitro ADME assays .
Treatment of Niemann-Pick Disease
The sigma-2 receptor, which this compound targets, has been linked to Niemann-Pick disease . Therefore, it could potentially be used in the treatment of this disease .
Treatment of Schizophrenia
The sigma-2 receptor has also been linked to schizophrenia . This suggests that the compound could potentially be used in the treatment of schizophrenia .
Treatment of Neuropathic Pain
The sigma-2 receptor has been linked to neuropathic pain . This suggests that the compound could potentially be used in the treatment of neuropathic pain .
Treatment of Traumatic Brain Injury
The sigma-2 receptor has been linked to traumatic brain injury . This suggests that the compound could potentially be used in the treatment of traumatic brain injury .
Treatment of Alzheimer’s Disease
The sigma-2 receptor has been linked to Alzheimer’s disease . The recent disclosure that σ2 ligands can prevent the synaptotoxic impact of Aβ oligomers (AβO, oligomers of Aβ42) on neurons by blocking their interactions with neuronal receptors suggests that σ2 may be a viable therapeutic target for the treatment of Alzheimer’s disease .
Mécanisme D'action
Target of Action
The primary target of this compound is the sigma-2 (σ2) receptor , which was recently identified as the Transmembrane Protein 97 (TMEM97) , also known as MAC30 (Meningioma-associated protein) . This protein plays a crucial role in various diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease .
Mode of Action
The compound interacts with the sigma-2 receptor, leading to a series of biochemical reactions. The exact mode of action is still under investigation in numerous laboratories and ongoing clinical trials .
Biochemical Pathways
The sigma-2 receptor is present in the endoplasmic reticulum (ER) and lysosomes where it binds to cholesterol . The interaction of the compound with the sigma-2 receptor can affect these biochemical pathways, leading to downstream effects. The specific pathways and their downstream effects are still being researched .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been evaluated using in vitro ADME assays . The results of these assays can provide insights into the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are still under investigation. It has been disclosed that sigma-2 ligands can prevent the synaptotoxic impact of aβ oligomers (aβo, oligomers of aβ42) on neurons by blocking their interactions with neuronal receptors . This suggests that sigma-2 may be a viable therapeutic target for the treatment of Alzheimer’s disease .
Propriétés
IUPAC Name |
cyclobutyl-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-21-10-20-14-15(21)18-9-19-16(14)22-5-12-7-23(8-13(12)6-22)17(24)11-3-2-4-11/h9-13H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLUSDRKRLBALQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5CCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.